![molecular formula C8H11IO2 B2396143 Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1936371-35-5](/img/structure/B2396143.png)

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

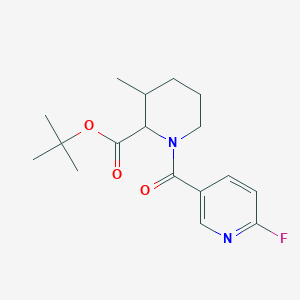

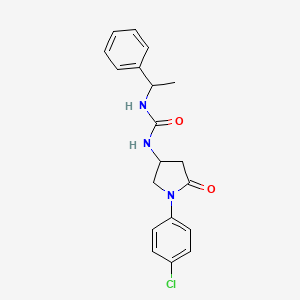

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C8H11IO2 . It belongs to the class of aliphatic cyclic hydrocarbons . The compound has a molecular weight of 266.08 g/mol .

Molecular Structure Analysis

The InChI Key for Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is XHPQDYRRFJZNEI-UHFFFAOYSA-N . The compound has 11 heavy atoms, with a fraction Csp3 of 0.88 .Physical And Chemical Properties Analysis

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has a number of physical and chemical properties. It has 3 rotatable bonds, 2 H-bond acceptors, and 0 H-bond donors . The compound has a molar refractivity of 50.37 and a TPSA of 26.3 Ų . It is highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound has a Log Kp (skin permeation) of -6.67 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.15 . The compound is soluble, with a solubility of 1.06 mg/ml or 0.00398 mol/l .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is a derivative of bicyclo[1.1.1]pentane (BCP), which is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . It offers high passive permeability, high water solubility, and improved metabolic stability .

Drug Design

BCP is important in modern drug discovery, providing greater opportunities for optimizing drug candidates and expanding the available chemical space of drugs . Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, as a BCP derivative, can be used in the design of new drugs .

Bioisostere Applications

BCP is a bioisostere for various groups, including a 1,4-disubstituted phenyl ring, a tert-butyl group, and an internal alkyne . Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, being a BCP derivative, can be used in these bioisosteric applications .

Functionalization of BCP

The lack of methods for functionalizing BCP is a significant challenge in synthetic chemistry . Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, as a functionalized BCP derivative, can contribute to the development of new functionalization methods .

Radical Multicomponent Carboamination

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be used in the radical multicomponent carboamination of [1.1.1]propellane . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Commercial Availability

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is commercially available from several suppliers, indicating its importance in scientific research .

Safety and Hazards

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is classified as an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, eye protection, and face protection . After handling, all exposed external body areas should be washed thoroughly .

Eigenschaften

IUPAC Name |

ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPQDYRRFJZNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)

![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)

![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)

![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)